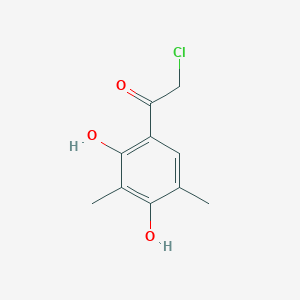
2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H11ClO3 It is a chlorinated derivative of acetophenone and features a phenyl ring substituted with two hydroxyl groups and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone typically involves the chlorination of 1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethanones with various functional groups.
Scientific Research Applications
2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its potential antitumor activity against various cancer cell lines.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone involves its interaction with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially disrupting their normal function. The chlorine atom can also participate in electrophilic reactions, leading to the modification of biomolecules. These interactions can result in the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2,4-dimethylphenyl)ethanone
- 2-Chloro-1-(2,5-dimethylphenyl)ethanone
- 1-(2-(2,4-Dimethylphenoxy)-5-chlorophenyl)ethanone
- 1-(2-(3,5-Dimethylphenoxy)-5-chlorophenyl)ethanone
Uniqueness
2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone is unique due to the presence of both hydroxyl and chlorine substituents on the phenyl ring. This combination of functional groups allows for a diverse range of chemical reactions and biological activities, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
412022-03-8 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
2-chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H11ClO3/c1-5-3-7(8(12)4-11)10(14)6(2)9(5)13/h3,13-14H,4H2,1-2H3 |
InChI Key |
GCQIGRZSJSOFTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)O)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


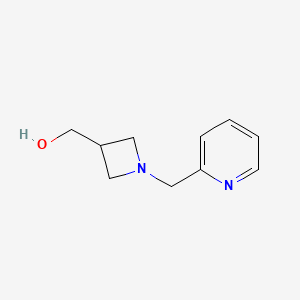
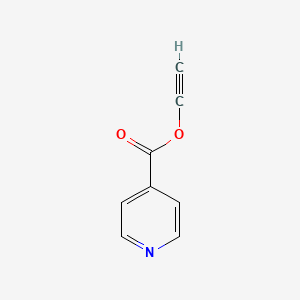
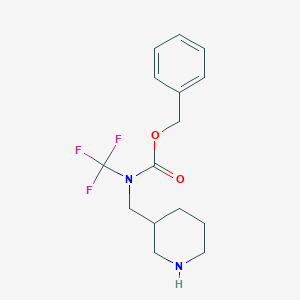


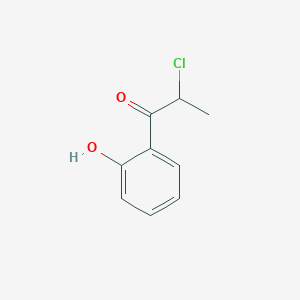
![Bicyclo[2.2.1]heptan-2-one, 5,6-dimethylene-](/img/structure/B13963050.png)
![[(4R,4aR,5R,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl] acetate](/img/structure/B13963055.png)
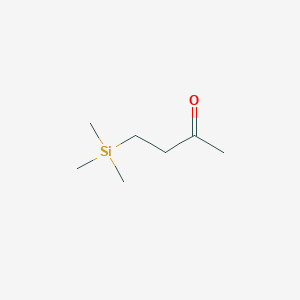
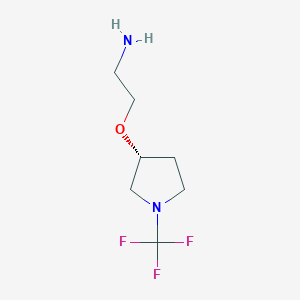
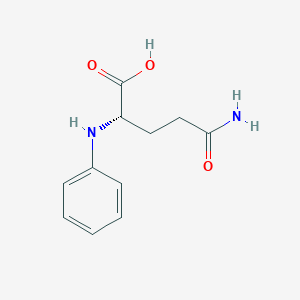
![2-Ethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13963069.png)
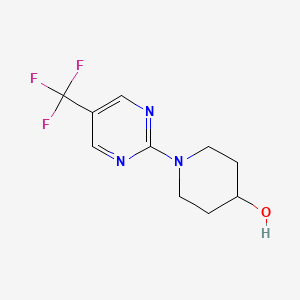
![5H-pyrimido[5,4-b]azepine](/img/structure/B13963112.png)
